molecular formula C19H18Cl2N2O B10873618 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one

3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one

Cat. No.: B10873618
M. Wt: 361.3 g/mol
InChI Key: XZWDVXZRWHVUPK-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is a synthetic organic compound characterized by a quinazolinone core substituted with a 2,6-dichlorophenyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution with 2,6-Dichlorophenyl Group: The introduction of the 2,6-dichlorophenyl group is usually achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of the quinazolinone core with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using pentyl halides (e.g., pentyl bromide) in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the quinazolinone core or the chlorophenyl group, potentially yielding amines or dechlorinated products.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitutions on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, dechlorinated derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group and the quinazolinone core can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-2-methylquinazolin-4-one: Similar structure but with a methyl group instead of a pentyl chain.

    3-(2,6-Dichlorophenyl)-2-ethylquinazolin-4-one: Contains an ethyl group instead of a pentyl chain.

    3-(2,6-Dichlorophenyl)-2-propylquinazolin-4-one: Features a propyl group in place of the pentyl chain.

Uniqueness

3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is unique due to its longer alkyl chain, which can influence its lipophilicity, solubility, and overall biological activity. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C19H18Cl2N2O

Molecular Weight

361.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C19H18Cl2N2O/c1-2-3-4-12-17-22-16-11-6-5-8-13(16)19(24)23(17)18-14(20)9-7-10-15(18)21/h5-11H,2-4,12H2,1H3

InChI Key

XZWDVXZRWHVUPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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